3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

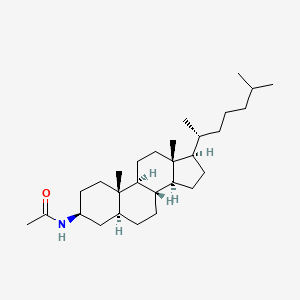

“3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid”, also known as Canaric acid, is a chemical compound with the molecular formula C30H48O2 . It has a molecular weight of 440.71 .

Molecular Structure Analysis

The molecular structure of “this compound” involves a complex arrangement of carbon and hydrogen atoms, along with two oxygen atoms . For a detailed structural analysis, it would be beneficial to refer to a dedicated chemical structure database or software.Aplicaciones Científicas De Investigación

Glycosylation of Triterpene Alcohols and Acids : This study involved the preparation of glucosides and glucosyl esters of several triterpenes, including 28-hydroxy-3,4-secolupa-4(23),20(29)-dien-3-oic acid. The process used tetra-O-acetyl-α-D-glucopyranosyl bromide in acetonitrile and mercury(II) cyanide, followed by deacetylation (Klinotová et al., 1997).

Ozonolysis of 2,3-Seco-24,28-dinorlupa-4(23),20(29)-diene-2,17-dicarbonitrile : This paper reports on the oxidation of a related compound with ozone, yielding several products, including 2,17-dicyano-2,4-seco-3,23,24,28,29,30-hexanorlupane-4,20-dioic acid. The structures were determined using NMR spectroscopy and two-dimensional shift correlation techniques (Khusnutdinova et al., 2021).

Antitumor Activity of 3-Amino-3,4-Seco-Lupa-4(23),20(29)-Diene Derivatives : This study found that derivatives of 3-amino-3,4-seco-lupa-4(23),20(29)-diene inhibited the growth of nine human cancer cell lines, including leukemia, melanoma, and lung, colon, CNS, and kidney cancer cell lines (Giniyatullina et al., 2020).

Synthesis and Inhibition of Flu A Virus Reproduction : This research focused on the Beckman rearrangement of 3-hydroxyiminobetulonic acid to produce derivatives of 3,4-seco-2-cyanolupa-4(23),20(29)-diene. These compounds exhibited activity inhibiting flu A virus reproduction in cell culture (Flekhter et al., 2009).

Propiedades

IUPAC Name |

(3S,4S,5R,8R,9R,10R,13S,14R,15R)-4-(2-carboxyethyl)-4,9,10-trimethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(2)20-10-15-30(26(33)34)17-16-28(6)22(25(20)30)8-9-23-27(5,13-12-24(31)32)21(19(3)4)11-14-29(23,28)7/h20-23,25H,1,3,8-17H2,2,4-7H3,(H,31,32)(H,33,34)/t20-,21-,22+,23+,25+,27-,28+,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFWERYSZNWGQD-RGAAFHQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC(C4(C)CCC(=O)O)C(=C)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)

![2-Methyl-5-[5-(2-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B593183.png)